molecular formula C10H15O3- B1210766 (3R)-3-Isopropenyl-6-oxoheptanoate

(3R)-3-Isopropenyl-6-oxoheptanoate

Cat. No. B1210766
M. Wt: 183.22 g/mol
InChI Key: NJOIWWRMLFSDTM-SECBINFHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-isopropenyl-6-oxoheptanoate is an optically active form of 3-isopropenyl-6-oxoheptanoate having (3R)-configuration. It is a conjugate base of a (3R)-3-isopropenyl-6-oxoheptanoic acid. It is an enantiomer of a (3S)-3-isopropenyl-6-oxoheptanoate.

Scientific Research Applications

Biotransformation in Organic Syntheses

(3R)-3-Isopropenyl-6-oxoheptanoate has been explored in the context of biotransformation, particularly in organic syntheses for producing chiral molecules. The compound was studied among several fragrance compounds biotransformed by Trichosporum cutaneum CCT 1903 whole cells, demonstrating its potential in the efficient production of chiral molecules (Pinheiro & Marsaioli, 2007).

Oxidation Studies in the Aqueous Phase

The oxidation kinetics and mechanisms of limononic acid (an alias for 3-isopropenyl-6-oxoheptanoic acid) by hydroxyl radicals and ozone have been studied in the aqueous phase. This research highlights its significant role in atmospheric chemistry and potential applications in understanding environmental processes (Witkowski, Jurdana, & Gierczak, 2018).

Enzymatic Degradation Pathways

The compound's enzymatic degradation pathways have been elucidated through studies on Rhodococcus erythropolis DCL14, which assimilates all stereoisomers of carveol and dihydrocarveol. This research is significant in understanding microbial metabolism and its applications in biodegradation or biotransformation processes (van der Werf & Boot, 2000).

Mass Spectrometric Characterization

Studies have also focused on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid. Such research is crucial for understanding the compound's behavior under various conditions and can be applied in analytical chemistry (Kanawati et al., 2007).

properties

Product Name

(3R)-3-Isopropenyl-6-oxoheptanoate

Molecular Formula

C10H15O3-

Molecular Weight

183.22 g/mol

IUPAC Name

(3R)-6-oxo-3-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m1/s1

InChI Key

NJOIWWRMLFSDTM-SECBINFHSA-M

Isomeric SMILES

CC(=C)[C@H](CCC(=O)C)CC(=O)[O-]

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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